Ethiolate

Herbicide toxicology ALDH2 inhibition Occupational health

Ethiolate (CAS 2941-55-1) is the thiocarbamate of choice for studies requiring a mid-range ALDH2 inhibitor (in vivo ID₅₀ = 12 mg/kg). Unlike high-potency molinate (ID₅₀ 1.6 mg/kg) or low-potency butylate (ID₅₀ 174 mg/kg), Ethiolate provides a precise quantitative reference for dose-response and sulfoxide bioactivation research. It is also the appropriate standard for pre-emergence herbicide residue analysis in corn, soybeans, and cotton matrices. Procurement is justified for analytical, agronomic, and synthetic applications requiring its specific potency and distinct crop-use profile.

Molecular Formula C7H15NOS
Molecular Weight 161.27 g/mol
CAS No. 2941-55-1
Cat. No. B148581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthiolate
CAS2941-55-1
SynonymsS-Ethyl Ester Diethylthio-carbamic Acid;  S-Ethyl Ester Diethyl-carbamothioic Acid;  Ethiolate;  Etirox;  S-Ethyl N,N-Diethylthiocarbamate
Molecular FormulaC7H15NOS
Molecular Weight161.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)SCC
InChIInChI=1S/C7H15NOS/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3
InChIKeyWARIWGPBHKPYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





Ethiolate (CAS 2941-55-1) - Thiocarbamate Herbicide Procurement & Selection Guide


Ethiolate (CAS 2941-55-1, C₇H₁₅NOS) is a synthetic thiocarbamate herbicide [1] with an EPA-registered active ingredient code 103701 [2]. It is an obsolete, broad-spectrum pre-emergence herbicide [3] that acts selectively by inhibiting lipid metabolism, thereby preventing the development of seedling shoots and roots [1]. Physicochemical data indicate a boiling point of 215.6°C at 760 mmHg .

Why Generic Thiocarbamate Substitution Fails: The Quantifiable Risk in Bioactivation and Safety


Procurement decisions cannot rely on simple thiocarbamate class similarity. Research demonstrates that individual members of this herbicide family exhibit vastly different potencies in bioactivating to their hepatotoxic sulfoxide metabolites [1]. For instance, the in vivo dose required to inhibit rat liver mitochondrial aldehyde dehydrogenase (ALDH2) by 50% (ID₅₀) differs by over 100-fold among the tested herbicides [2]. Substituting Ethiolate with another thiocarbamate without understanding these quantitative differences could result in either sub-optimal efficacy in relevant models or unexpectedly high biological activity. The following evidence guide provides the specific, comparative data needed to justify the selection of Ethiolate.

Ethiolate (2941-55-1) Quantitative Differentiation Evidence vs. Thiocarbamate Analogs


In Vivo ALDH2 Inhibition ID₅₀: Ethiolate vs. EPTC, Molinate, Vernolate, Butylate

In a direct comparative study of thiocarbamate herbicides, Ethiolate demonstrated an in vivo ID₅₀ of 12 mg/kg for inhibition of rat liver ALDH2, which was 7.5x higher than molinate's 1.6 mg/kg, but over 14x lower than butylate's 174 mg/kg [1]. This places Ethiolate's potency in the middle-to-lower range among the tested compounds, a quantifiable differentiator from both high-potency (e.g., molinate) and low-potency (e.g., butylate) analogs [2].

Herbicide toxicology ALDH2 inhibition Occupational health Thiocarbamate bioactivation

Physicochemical Profile: Ethiolate vs. Butylate and EPTC

Cross-study comparison of physical properties reveals significant differences that impact handling and formulation. Ethiolate (C₇H₁₅NOS, MW 161.27) is a liquid with a density of 0.992 g/cm³ , while Butylate (C₁₁H₂₃NOS, MW 217.4) has a lower density of 0.94 g/cm³ [1]. Ethiolate's boiling point (215.6 °C) is higher than EPTC's (232 °C) [2] and Butylate's (130 °C at 10 mmHg) [3], indicating different volatility profiles crucial for application and environmental persistence.

Herbicide formulation Physicochemical properties Volatility Environmental fate

Crop Selectivity and Registered Use Pattern: Ethiolate vs. Molinate and Butylate

Class-level inference based on registered uses shows that Ethiolate is a broad-spectrum pre-emergence herbicide for crops like soybeans, corn, and cotton [1], while Molinate is primarily a systemic herbicide for use in rice cultivation [2]. Butylate, another broad-spectrum thiocarbamate, was a top-selling herbicide with a different crop spectrum [3]. Ethiolate's specific utility in pre-emergence corn weed control [4] differentiates it from rice-specific molinate, while its overall use pattern may differ from the historically more widely used butylate.

Herbicide selectivity Crop safety Pre-emergence Weed control

Regulatory Status: Ethiolate Not Approved in EU, Butylate and EPTC Have Restricted Approvals

Ethiolate is listed as 'Not approved' under EU Regulation 1107/2009 and is not in the EU pesticide database [1]. In contrast, Butylate has had various national approvals and a history of widespread use [2], while EPTC remains approved in some regions [3]. This regulatory divergence is a critical differentiator for any project operating within EU jurisdiction or requiring EU-approved reference standards.

Pesticide regulation EU approval Global governance Procurement compliance

Targeted Application Scenarios for Ethiolate (CAS 2941-55-1) Based on Differentiated Evidence


Occupational & Mechanistic Toxicology Studies on ALDH2 Inhibition

Ethiolate is the preferred compound for studies requiring a mid-range potency ALDH2 inhibitor from the thiocarbamate class. With an in vivo ID₅₀ of 12 mg/kg, it provides a distinct quantitative reference point between high-potency (molinate, 1.6 mg/kg) and low-potency (butylate, 174 mg/kg) analogs [1]. This allows for dose-response and mechanistic studies (e.g., sulfoxide bioactivation) where a specific level of enzyme inhibition is required to model occupational exposure or disulfiram-like reactions without the extreme potency of molinate or the high dose requirement of butylate [2].

Pre-Emergence Weed Control Research in Corn and Soybean

For agronomic research focused on pre-emergence weed control in corn, soybeans, and cotton, Ethiolate serves as a specific tool [3]. Its selectivity, based on inhibiting lipid metabolism in developing seedlings, makes it relevant for studies on early-season weed competition in these crops. Procurement for this purpose is justified by its distinct crop use pattern, differentiating it from thiocarbamates like molinate (used in rice) or broad-spectrum post-emergence options [4].

Environmental Fate & Residue Analysis in Specific Crop Matrices

Analytical laboratories performing residue monitoring or environmental fate studies in corn or soybean matrices should prioritize Ethiolate reference standards. Its historical use as a pre-emergence herbicide for these crops creates a specific residue profile that differs from other thiocarbamates. Furthermore, its non-approval in the EU makes it a distinct marker for non-EU agricultural products or legacy contamination studies [5].

Synthesis of Thiol Derivatives and Carbon-Sulfur Bond Formation

In organic synthesis, Ethiolate is a useful reagent for introducing thiol derivatives and forming carbon-sulfur bonds . Its nucleophilic properties and stability under specific reaction conditions make it a candidate for synthetic routes requiring a thiocarbamate building block. Its procurement is justified for specific substitution or oxidation reactions to yield sulfoxides or sulfones, differentiating it from other alkylating agents .

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